molecular formula C24H32N6O6 B605538 APN-C3-PEG4-azide CAS No. 2183440-32-4

APN-C3-PEG4-azide

Cat. No. B605538
M. Wt: 500.56
InChI Key: JKVJRGOKGCBEJR-UHFFFAOYSA-N
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Description

APN-C3-PEG4-azide is a new class of thiol-specific conjugation reagents . It consists of a thiol-reactive 3-arylpropiolonitrile (APN) group and has good stability in aqueous media . The APN group allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .


Synthesis Analysis

APN-C3-PEG4-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of APN-C3-PEG4-azide is C24H32N6O6 . It has a functional group of 3-arylpropiolonitrile (APN)/Azide and a molecular weight of 500.6 g/mol .


Chemical Reactions Analysis

APN-C3-PEG4-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

APN-C3-PEG4-azide has a molecular weight of 500.55 and a molecular formula of C24H32N6O6 . It appears as a solid, off-white to light yellow in color .

Scientific Research Applications

Biodegradable Amphiphilic Conetworks

  • Amphiphilic conetworks (APCNs) with well-defined molecular structures show unique properties of ordered nanophase separation and variable swelling capacity in water and organic solvents. These APCNs exhibit excellent biocompatibility and are potential carriers for controlled drug release (Yuan et al., 2013).

Emission Properties of Diblock Copolymers

  • Block copolymers of poly(ethylene glycol) and poly(1,4-(1-H-1,2,3-triazolylene)methylene) exhibit unique absorption and emission properties. These polymers are soluble in polar organic solvents and show fluorescence tunable from ultraviolet to green, with potential for novel emissive materials (Yang et al., 2019).

Targeting Aminopeptidase N in Cancer Therapy

  • A poly(ethylene glycol)–poly(lysine) block copolymer–ubenimex conjugate targets aminopeptidase N and exhibits a potent antitumor effect in hepatocellular carcinoma stem cells. This conjugate increases intracellular ROS concentration and induces apoptosis, suggesting its use in cancer therapy (Toshiyama et al., 2018).

Anti-PEG Antibodies

  • The structure of an anti-PEG antibody reveals an open ring that captures PEG polymers, providing insights into the immune response against PEG and its implications in therapeutic applications (Huckaby et al., 2020).

Imaging APN/CD13 Expression in Vivo

  • Novel Tc-99m labeled probestin conjugates have been developed for imaging aminopeptidase N (APN) expression in vivo, showing potential in cancer diagnosis and treatment monitoring (Pathuri et al., 2012).

Fluorescent Photoprobes for Angiogenesis Imaging

  • Small-molecule fluorescent imaging agents have been synthesized for targeting aminopeptidase N (APN/CD13) in angiogenic processes, showing potential for understanding APN pathophysiology in various diseases (Hahnenkamp et al., 2013).

Synthesis and Degradation of Amphiphilic Conetwork Gels

  • Multi-responsive amphiphilic conetwork gels of poly(β-amino esters) and poly(amido amine) have been synthesized with tunable degradability, showing promise for controlled release and tissue engineering applications (Nutan et al., 2017).

Safety And Hazards

APN-C3-PEG4-azide is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

As a PEG-based PROTAC linker, APN-C3-PEG4-azide can be used in the synthesis of PROTACs . Its use in click chemistry makes it a valuable tool in the field of drug delivery .

properties

IUPAC Name

4-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[4-(2-cyanoethynyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJRGOKGCBEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

APN-C3-PEG4-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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